N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-Methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. This scaffold is characterized by a fused bicyclic system combining isoxazole and pyridine rings, with substituents at the 3-, 4-, and 6-positions: a methyl group at position 3, a phenyl group at position 6, and a carboxamide moiety at position 4 linked to a 3-methoxypropyl chain.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12-16-14(17(22)19-9-6-10-23-2)11-15(20-18(16)24-21-12)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,22) |
InChI Key |
MALGRWROWGRMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC |
Origin of Product |
United States |
Biological Activity
Overview of N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
This compound is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activity
1. Anticancer Activity:
Several studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
2. Antimicrobial Properties:
Isoxazole derivatives have also demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This activity is typically attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.
3. Anti-inflammatory Effects:
Research has shown that certain isoxazole compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of isoxazole derivatives for their anticancer activity against various human tumor cell lines. The results indicated that certain modifications to the isoxazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Case Study 2: Antimicrobial Evaluation
In another research effort documented in the European Journal of Medicinal Chemistry, a library of isoxazole derivatives was synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Several compounds exhibited promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Isoxazole Derivatives | Inhibition of kinase pathways | J Med Chem (2020) |
| Antimicrobial | Isoxazole Derivatives | Disruption of cell membranes | Eur J Med Chem (2021) |
| Anti-inflammatory | Isoxazole Derivatives | Inhibition of COX enzymes | Biochem Pharmacol (2019) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily derived from modifications to the isoxazolo[5,4-b]pyridine core or its substituents. Below is a comparative analysis based on available evidence:
Table 1: Key Structural and Functional Differences
| Compound Name/ID | Core Structure | Substituents (Positions) | Functional Group Variations |
|---|---|---|---|
| N-(3-Methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide | Isoxazolo[5,4-b]pyridine | 3-methyl, 6-phenyl, 4-carboxamide (3-methoxypropyl) | Carboxamide with alkoxyalkyl chain |
| 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide (937599-65-0) | Isoxazolo[5,4-b]pyridine | 3-phenyl, 6-thiophenyl, 4-carbohydrazide | Hydrazide group; thiophene at position 6 |
| Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (938018-10-1) | Isoxazolo[5,4-b]pyridine | 3-phenyl, 6-methyl, 4-methyl ester | Ester group instead of carboxamide |
| 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (937597-68-7) | Pyrazolo[3,4-b]pyridine (isostere) | 1,3-dimethyl, 6-(3-methoxyphenyl), 4-carboxylic acid | Pyrazole core; carboxylic acid group |
Key Findings and Implications
Core Heterocycle Variations: The pyrazolo[3,4-b]pyridine analog (937597-68-7) replaces the isoxazole ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity. This may influence target selectivity, as pyrazole-containing compounds often exhibit distinct binding profiles compared to isoxazole derivatives .
Substituent Effects :
- Position 6 : Replacing phenyl (target compound) with thiophenyl (937599-65-0) introduces sulfur-based π-π interactions, which could modulate solubility or affinity for hydrophobic binding pockets.
- Position 4 : The carboxamide group in the target compound, versus an ester (938018-10-1) or carboxylic acid (937597-68-7), impacts bioavailability. Carboxamides generally exhibit slower hydrolysis rates than esters, suggesting improved plasma stability .
Pharmacokinetic Predictions :
- The 3-methoxypropyl chain in the target compound’s carboxamide may enhance solubility compared to methyl esters (938018-10-1) but reduce passive diffusion across membranes due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
